molecular formula C10H10F2O B14791089 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B14791089
M. Wt: 184.18 g/mol
InChI Key: XQIONCDGNVRBQG-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound with the molecular formula C10H10F2O It is a derivative of tetrahydronaphthalene, characterized by the presence of two fluorine atoms at the 5 and 7 positions and a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the fluorination of a suitable naphthalene derivative followed by reduction and hydroxylation steps. One common method includes the following steps:

    Fluorination: Starting with a naphthalene derivative, selective fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Reduction: The fluorinated naphthalene is then subjected to reduction using hydrogen gas in the presence of a palladium catalyst to obtain the tetrahydronaphthalene derivative.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 2 position using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

    Oxidation: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-2-ol: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.

    5,7-Difluoro-3,4-dihydronaphthalen-2-one:

Uniqueness

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties such as increased stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2

InChI Key

XQIONCDGNVRBQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2F)F

Origin of Product

United States

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